molecular formula C19H19N7O2S B14934306 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B14934306
M. Wt: 409.5 g/mol
InChI Key: UKNGTFDAPMIHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves a multi-step process. One common method is a one-pot synthesis that starts with 2-hydrazinopyridine and substituted aromatic aldehydes . This method is efficient and operationally simple, allowing for the synthesis of substituted triazolopyridine derivatives at room temperature. The reaction conditions are mild and the method is atom-economic, making it suitable for industrial production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a kinase inhibitor, particularly targeting c-Met kinase . This makes it a promising candidate for anti-cancer therapies. Additionally, its unique structure allows for its use in the development of new materials and catalysts in the field of chemistry .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to cell cycle arrest and apoptosis, making it an effective anti-cancer agent .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide stands out due to its unique structure and potent biological activity. Similar compounds include other triazolopyridazine derivatives, such as 6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one and 3,6,7-triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H19N7O2S/c1-12(2)28-18-8-6-16-24-23-15(26(16)25-18)5-7-17(27)22-19-21-14(11-29-19)13-4-3-9-20-10-13/h3-4,6,8-12H,5,7H2,1-2H3,(H,21,22,27)

InChI Key

UKNGTFDAPMIHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.